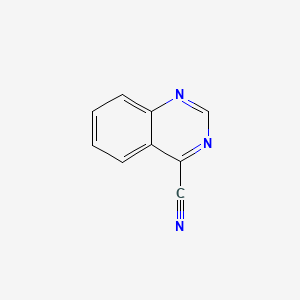

4-喹唑啉腈

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Quinazolinecarbonitrile, has been achieved through various methods. A notable green protocol involves the reaction of carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a recyclable catalyst, showcasing an environmentally friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones, a closely related compound group (Patil et al., 2009). Additionally, reactions of 4-quinazolinecarbonitrile with nucleophilic reagents have been explored, further elucidating its chemical behavior and providing pathways for functionalization (Higashino, 1962).

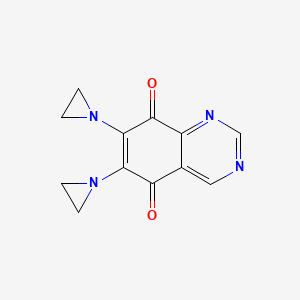

Molecular Structure Analysis

The molecular structure of 4-Quinazolinecarbonitrile derivatives has been studied using DFT and TD-DFT/PCM calculations, which provide insights into their structural parameters, spectroscopic characterization, and potential non-linear optical (NLO) properties. Such analyses offer a deeper understanding of the electronic structure and reactivity of these compounds (Wazzan et al., 2016).

Chemical Reactions and Properties

4-Quinazolinecarbonitrile undergoes various chemical reactions, demonstrating its reactivity with nucleophiles, ketones, and other reagents. These reactions are pivotal for the functionalization and transformation of 4-Quinazolinecarbonitrile into more complex molecules, expanding its utility in synthetic chemistry (Higashino, 1962).

Physical Properties Analysis

The synthesis and properties of quinazoline derivatives from CO2 and 2-aminobenzonitriles have been extensively studied, highlighting the influence of reaction conditions on the physical properties of the resulting compounds. Such studies are crucial for optimizing the synthesis and application of 4-Quinazolinecarbonitrile derivatives in various fields (Ma et al., 2013).

Chemical Properties Analysis

The reactivity of 4-Quinazolinecarbonitrile with different chemical reagents underscores its chemical versatility. Detailed studies on its reactions with nucleophilic reagents have provided valuable insights into its chemical properties and potential applications. Such knowledge aids in the development of novel compounds and materials based on 4-Quinazolinecarbonitrile (Higashino, 1962).

科学研究应用

激酶抑制

- 噻唑并[5,4-f]喹唑啉作为DYRK1A抑制剂的设计和合成:本研究涉及新型6,6,5-三环噻唑并[5,4-f]喹唑啉库的合成。这些化合物显示出有希望的激酶抑制,特别是DYRK1A,这在阿尔茨海默病调节过程中很重要 (Foucourt 等人,2014)。

绿色化学

- 氨基官能化碳纳米纤维用于喹唑啉合成:本研究提出了一种高效的无金属催化剂,可使用水从CO2和2-氨基苯腈合成喹唑啉-2,4(1H,3H)-二酮。该方法在化学中提供了一种绿色且可持续的方法 (Kumar 等人,2015)。

药物应用

- 喹唑啉衍生物作为抗癌药物:喹唑啉衍生物因其抗癌特性而受到广泛研究。本综述重点介绍了这些化合物在癌症治疗中的开发和潜力,强调了它们在抑制EGFR和其他蛋白质靶标中的作用 (Ravez 等人,2015)。

合成和结构研究

- 从CO2高效合成喹唑啉-2,4(1H,3H)-二酮:本研究探索了一种无溶剂的绿色方案,用于合成喹唑啉-2,4(1H,3H)-二酮。它突出了喹唑啉衍生物作为药物开发中关键中间体的多功能性,例如哌唑嗪、布那唑嗪和多沙唑嗪 (Patil 等人,2009)。

抗菌和镇痛应用

- 新型喹唑啉衍生物的设计和合成:本研究旨在合成具有抗菌、镇痛和抗炎特性的新型喹唑啉衍生物。该研究产生了对这些疾病表现出显着活性的化合物,展示了喹唑啉类化合物的治疗潜力 (Dash 等人,2017)。

未来方向

属性

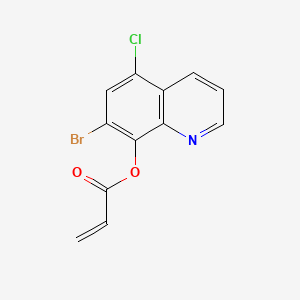

IUPAC Name |

quinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVBVXRDBPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189665 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinazolinecarbonitrile | |

CAS RN |

36082-71-0 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。